4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, 3-cyano-4,6-dimethylpyridine. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzoic acid moiety and a pyridine ring linked by a sulfanyl bridge makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKWSIWANIIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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